N-(3-fluoro-4-methylphenyl)-4-methoxy-1-methyl-6-oxo-1,6-dihydropyridine-3-carboxamide is a synthetic compound with the molecular formula and a molecular weight of approximately 290.29 g/mol. This compound is notable for its potential applications in medicinal chemistry, particularly in the development of pharmaceuticals targeting various biological pathways. The structure features a dihydropyridine core, which is often associated with a range of biological activities, including effects on calcium channels and modulation of neurotransmitter systems .
The synthesis of N-(3-fluoro-4-methylphenyl)-4-methoxy-1-methyl-6-oxo-1,6-dihydropyridine-3-carboxamide typically involves multiple steps that include the formation of the pyridine ring and the introduction of functional groups such as the fluoro and methyl substituents.
Methods:
Technical details regarding yields and specific reagents used in these steps are often found in synthetic literature, but specific examples for this compound were not detailed in the sources .
The molecular structure of N-(3-fluoro-4-methylphenyl)-4-methoxy-1-methyl-6-oxo-1,6-dihydropyridine-3-carboxamide can be described using various chemical notations:
InChI=1S/C15H15FN2O3/c1-9-4-5-10(6-12(9)16)17-15(20)11-8-18(2)14(19)7-13(11)21-3/h4-8H,1-3H3,(H,17,20)
XGWWPVGYNSRSII-UHFFFAOYSA-N
CC1=C(C=C(C=C1)NC(=O)C2=CN(C(=O)C=C2OC)C)F
This structure reveals a complex arrangement that includes multiple functional groups which contribute to its chemical properties and potential biological activities .
N-(3-fluoro-4-methylphenyl)-4-methoxy-1-methyl-6-oxo-1,6-dihydropyridine-3-carboxamide can participate in various chemical reactions due to its functional groups:
Technical details regarding specific reaction conditions and yields would typically be found in detailed experimental reports or patents related to this compound .
The mechanism of action for N-(3-fluoro-4-methylphenyl)-4-methoxy-1-methyl-6-oxo-1,6-dihydropyridine-3-carboxamide is likely related to its interaction with biological targets such as receptors or enzymes involved in neurotransmission or metabolic pathways.
Process:
Data on specific interactions and pharmacodynamics would require further empirical studies to elucidate these mechanisms accurately .
The physical and chemical properties of N-(3-fluoro-4-methylphenyl)-4-methoxy-1-methyl-6-oxo-1,6-dihydropyridine-3-carboxamide include:
Physical Properties:
Chemical Properties:
Relevant Data:
Thermal stability and reactivity under various conditions (e.g., temperature, pH) would need to be characterized to ensure safe handling and application in research settings .
N-(3-fluoro-4-methylphenyl)-4-methoxy-1-methyl-6-oxo-1,6-dihydropyridine-3-carboxamide has several potential applications in scientific research:
Further research is needed to explore its full range of applications and efficacy within various biological systems .
CAS No.: 533-67-5
CAS No.: 178557-21-6
CAS No.: 51068-94-1
CAS No.: 143168-23-4
CAS No.:
CAS No.: